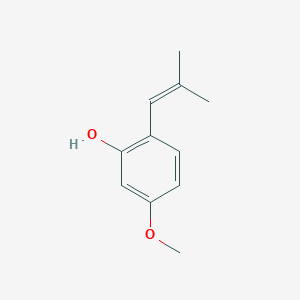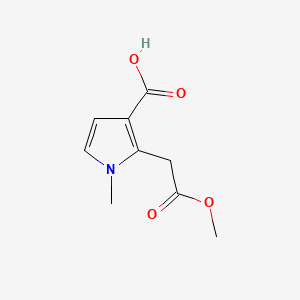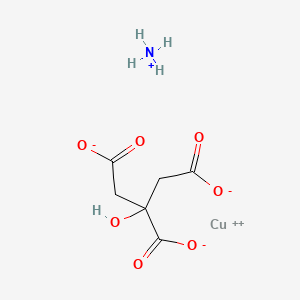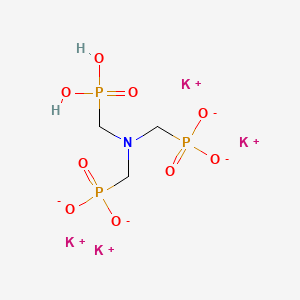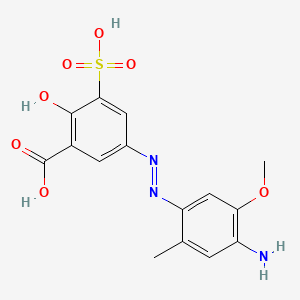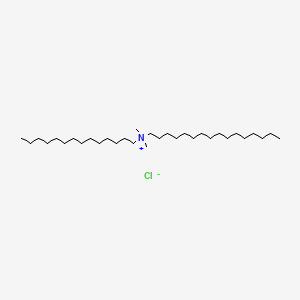
Einecs 285-120-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of suberic acid, compound with 2,2’-iminodiethanol (1:2), typically involves the reaction of suberic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves the following steps:
Reactants: Suberic acid and 2,2’-iminodiethanol.
Reaction Conditions: The reaction is conducted in a solvent, often under reflux conditions, to facilitate the formation of the compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of suberic acid, compound with 2,2’-iminodiethanol (1:2), follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Suberic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Suberic acid, compound with 2,2’-iminodiethanol (1:2), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of suberic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
Adipic Acid, Compound with 2,2’-iminodiethanol (12): Similar in structure but with different chain length and properties.
Sebacic Acid, Compound with 2,2’-iminodiethanol (12): Another similar compound with a longer carbon chain.
Uniqueness
Suberic acid, compound with 2,2’-iminodiethanol (1:2), is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
85029-97-6 |
|---|---|
Molecular Formula |
C16H36N2O8 |
Molecular Weight |
384.47 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |
InChI Key |
VEABCXQSKCEIGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



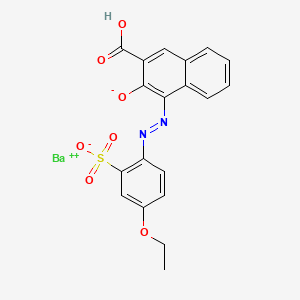

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
